molecular formula C12H18N2O2 B6108598 2-(2,3,5-Trimethylphenoxy)propanehydrazide CAS No. 588674-06-0

2-(2,3,5-Trimethylphenoxy)propanehydrazide

Cat. No.: B6108598
CAS No.: 588674-06-0
M. Wt: 222.28 g/mol
InChI Key: ZBRQMSYPRRLAAZ-UHFFFAOYSA-N
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Description

2-(2,3,5-Trimethylphenoxy)propanehydrazide is an organic compound with the molecular formula C12H18N2O2. It is a derivative of phenoxypropanehydrazide, characterized by the presence of three methyl groups attached to the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3,5-Trimethylphenoxy)propanehydrazide typically involves the reaction of 2,3,5-trimethylphenol with 3-chloropropanehydrazide under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(2,3,5-Trimethylphenoxy)propanehydrazide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines. Substitution reactions can lead to various substituted phenoxy derivatives .

Scientific Research Applications

2-(2,3,5-Trimethylphenoxy)propanehydrazide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2,3,5-Trimethylphenoxy)propanehydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form covalent bonds with various biomolecules, leading to the inhibition or activation of specific enzymes and receptors. This interaction can result in a range of biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4,6-Trimethylphenoxy)propanehydrazide
  • 2-(2,3,4-Trimethylphenoxy)propanehydrazide
  • 2-(2,5-Dimethylphenoxy)propanehydrazide

Uniqueness

2-(2,3,5-Trimethylphenoxy)propanehydrazide is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different physical properties, such as melting point and solubility, as well as distinct biological effects .

Properties

IUPAC Name

2-(2,3,5-trimethylphenoxy)propanehydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-7-5-8(2)9(3)11(6-7)16-10(4)12(15)14-13/h5-6,10H,13H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBRQMSYPRRLAAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OC(C)C(=O)NN)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701228383
Record name 2-(2,3,5-Trimethylphenoxy)propanoic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701228383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588674-06-0
Record name 2-(2,3,5-Trimethylphenoxy)propanoic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=588674-06-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2,3,5-Trimethylphenoxy)propanoic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701228383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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